molecular formula C10H12N2O2 B8718439 7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole

7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B8718439
M. Wt: 192.21 g/mol
InChI Key: VJHMQWFNOFVZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with methoxy-substituted aldehydes under acidic conditions. One common method includes the use of methanol as a solvent and hydrochloric acid as a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated benzimidazole derivatives.

Scientific Research Applications

7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzimidazole
  • 2-methoxymethylbenzimidazole
  • 1H-benzimidazole

Uniqueness

7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole is unique due to the presence of both methoxy and methoxymethyl groups, which enhance its chemical reactivity and biological activity compared to other benzimidazole derivatives. This structural uniqueness allows for a broader range of applications and potential therapeutic uses.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-methoxy-2-(methoxymethyl)-1H-benzimidazole

InChI

InChI=1S/C10H12N2O2/c1-13-6-9-11-7-4-3-5-8(14-2)10(7)12-9/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

VJHMQWFNOFVZBV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=CC=C2OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

[step 2] 2-Methoxy-N-(2-methoxy-6-nitrophenyl)acetamide (5.4 g, 22.5 mmol) obtained in step 1 was dissolved in ethanol (45 mL), tin (II) chloride.2 hydrate (24.4 g, 108 mmol) was added, and the mixture was stirred with heating under reflux for 1 hr. After cooling to room temperature, 4 mol/L aqueous sodium hydroxide solution was added to the mixture. The mixture was filtered through celite, and the solution was extracted 3 times with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained brown oil (3.7 g) was suspended in diisopropyl ether (30 mL) and isopropyl alcohol (3 mL), and stirred at room temperature for 1 hr. The suspension was suction filtered, and the obtained solid was dried under reduced pressure to give 4-methoxy-2-(methoxymethyl)-1H-benzo[d]imidazole (1.38 g, 32%).
Name
2-Methoxy-N-(2-methoxy-6-nitrophenyl)acetamide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrate
Quantity
24.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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